3,4-Diaminothiophene Dihydrochloride

Beschreibung

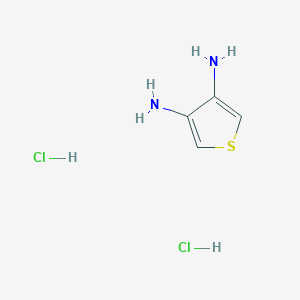

Structure

2D Structure

Eigenschaften

IUPAC Name |

thiophene-3,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.2ClH/c5-3-1-7-2-4(3)6;;/h1-2H,5-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMOMCXNLLLICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80507542 | |

| Record name | Thiophene-3,4-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90069-81-1 | |

| Record name | Thiophene-3,4-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80507542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | thiophene-3,4-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

GR 79236 kann auf verschiedenen Wegen synthetisiert werden. Ein übliches Verfahren beinhaltet die Kondensation von Chloropurin mit (1S-trans)-2-Aminocyclopentanol in Gegenwart von Diethylamin in siedendem Isopropanol . Ein anderes Verfahren beinhaltet die Kondensation von Chloropurin mit (rac-trans)-2-Aminocyclopentanol, das durch die Reaktion von Cyclopentenoxid mit Ammoniak erhalten wird . Das resultierende diastereomere Gemisch wird dann durch Flash-Chromatographie getrennt .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

GR 79236 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Referenzverbindung in Studien verwendet, die Adenosinrezeptoren betreffen.

Biologie: GR 79236 wird verwendet, um die Auswirkungen der Aktivierung des Adenosin-A1-Rezeptors in verschiedenen biologischen Systemen zu untersuchen.

Industrie: GR 79236 wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Adenosinrezeptoren abzielen.

Wirkmechanismus

GR 79236 entfaltet seine Wirkung durch selektive Bindung an und Aktivierung von Adenosin-A1-Rezeptoren. Diese Aktivierung hemmt die Ansammlung von zyklischem Adenosinmonophosphat (cAMP) in Zellen, was zu verschiedenen physiologischen Effekten führt, wie z. B. einer reduzierten Schmerzempfindung und entzündungshemmenden Reaktionen. Die Verbindung hemmt auch die Katecholamin-induzierte Lipolyse in Adipozyten.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

3,4-Diaminothiophene dihydrochloride is pivotal in the synthesis of thieno[3,4-b]pyrazine derivatives, which are utilized in thermoelectric devices. These materials exhibit promising thermoelectric properties, making them suitable for energy conversion applications. For instance, the incorporation of this compound into polymer matrices enhances the electrical conductivity necessary for organic thermoelectric generators .

Organic Photovoltaics

The compound serves as a building block for low band gap materials used in organic photovoltaic cells. Its derivatives are synthesized to improve light absorption and charge transport properties in solar cells. Studies have demonstrated that incorporating thienopyrazine-based materials can significantly enhance the efficiency of organic solar cells by optimizing the energy levels and facilitating better exciton dissociation .

Conductive Polymers

In electrochemical applications, this compound is employed in the preparation of conductive polymers and electrochemical sensors. These polymers are essential for developing flexible electronic devices and sensors with high sensitivity and selectivity. Research indicates that conductive polymers derived from this compound can be effectively used in biosensors for detecting biomolecules like glucose or DNA .

Sensor Applications

The compound's derivatives have been explored for use in chemical sensors due to their ability to undergo redox reactions. The synthesis of copolymer units incorporating this compound has shown potential in creating highly sensitive sensors for environmental monitoring and biomedical applications .

Case Study 1: Thermoelectric Applications

A study published in Advanced Materials highlighted the use of thieno[3,4-b]pyrazine synthesized from this compound in thermoelectric devices. The research demonstrated that these materials achieved a ZT value (figure of merit) significantly higher than traditional thermoelectric materials, indicating their potential for efficient energy conversion systems .

Case Study 2: Organic Photovoltaics

In a research article from Solar Energy Materials and Solar Cells, researchers synthesized a series of low band gap copolymers using this compound as a key monomer. The resulting photovoltaic cells exhibited power conversion efficiencies exceeding 10%, showcasing the effectiveness of this compound in enhancing solar cell performance .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Electronics | Synthesis of thieno[3,4-b]pyrazine derivatives for thermoelectric devices | Enhanced ZT values reported |

| Organic Photovoltaics | Low band gap materials for solar cells | Power conversion efficiencies >10% |

| Conductive Polymers | Development of electrochemical sensors | High sensitivity for biomolecule detection |

| Sensor Applications | Redox-active copolymer units | Effective for environmental monitoring |

Wirkmechanismus

GR 79236 exerts its effects by selectively binding to and activating adenosine A1 receptors . This activation inhibits the accumulation of cyclic adenosine monophosphate (cAMP) in cells, leading to various physiological effects such as reduced pain perception and anti-inflammatory responses . The compound also inhibits catecholamine-induced lipolysis in adipocytes .

Vergleich Mit ähnlichen Verbindungen

GR 79236 ist aufgrund seiner hohen Selektivität und Potenz für Adenosin-A1-Rezeptoren einzigartig. Zu ähnlichen Verbindungen gehören:

N6-Cyclopentyladenosin (CPA): Ein weiterer Adenosin-A1-Rezeptor-Agonist mit ähnlichen Wirkungen.

5′-N-Ethylcarboxamidoadenosin (NECA): Ein nicht-selektiver Adenosin-Rezeptor-Agonist.

N-[(2-Methylphenyl)methyl]adenosin (Metrifudil): Ein Adenosin-Rezeptor-Agonist mit unterschiedlicher Selektivität.

GR 79236 zeichnet sich durch seine spezifische Bindungsaffinität und reduzierten Nebenwirkungen im Vergleich zu anderen Adenosin-Rezeptor-Agonisten aus .

Biologische Aktivität

3,4-Diaminothiophene dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer, antimicrobial, and antiviral properties, supported by recent research findings.

Chemical Structure and Properties

This compound is characterized by its thiophene ring with two amino groups at the 3 and 4 positions. Its chemical formula is C4H8Cl2N2S, and it has been utilized in various synthetic pathways to develop derivatives with enhanced biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of 3,4-diaminothiophene exhibit significant anticancer properties. A notable study synthesized a series of diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives and evaluated their antiproliferative activity against several cancer cell lines, including:

- T47D (human breast cancer)

- MCF-7 (human breast cancer)

- HeLa (human cervical cancer)

- Ishikawa (human endometrial cancer)

The results indicated that several compounds exhibited potent antiproliferative effects, with IC50 values significantly lower than that of the standard drug Doxorubicin. For example, compound 2j showed an IC50 of 16.0 μM against T47D cells, demonstrating superior activity compared to Doxorubicin's 15.5 μM .

Table: Anticancer Activity of 3,4-Diaminothiophene Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Comparison with Doxorubicin |

|---|---|---|---|

| 2b | T47D | 2.3 | Better |

| 2c | T47D | 12.1 | Better |

| 2j | T47D | 16.0 | Comparable |

| Doxorubicin | T47D | 15.5 | - |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens. In vitro studies tested its efficacy against:

- Staphylococcus aureus (Gram-positive bacteria)

- Escherichia coli (Gram-negative bacteria)

- Candida albicans (fungi)

The compound demonstrated significant antimicrobial effects, particularly the derivative containing a nitrofurfural fragment (compound 2j), which exhibited the highest activity against all tested microbial strains .

Table: Antimicrobial Activity of Selected Compounds

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2j | Staphylococcus aureus | Low MIC |

| 2j | Escherichia coli | Low MIC |

| 2j | Candida albicans | Low MIC |

Antiviral Activity

Research has also explored the antiviral potential of 3,4-diaminothiophene derivatives against influenza viruses. A study indicated that certain compounds derived from this scaffold exhibited significant antiviral activity in vitro. The mechanism appears to involve interference with viral replication processes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Studies suggest that substituents on the thiophene ring can enhance potency against specific targets. For instance:

- Electron-withdrawing groups at certain positions have been shown to improve anticancer and antimicrobial activities.

- The presence of hydrophobic groups may enhance membrane permeability and bioavailability.

Case Studies

- Anticancer Efficacy : A focused investigation on the antiproliferative effects of synthesized derivatives revealed that modifications led to compounds with significantly lower IC50 values compared to established chemotherapeutics.

- Antimicrobial Screening : In vivo models confirmed the efficacy of selected compounds derived from 3,4-diaminothiophene in treating infections caused by resistant strains of bacteria.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.